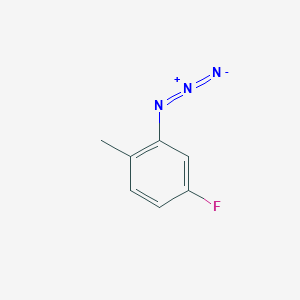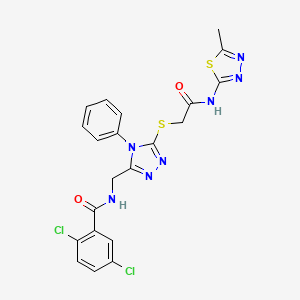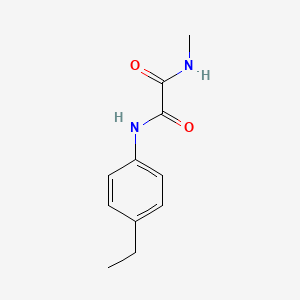
5-Bromo-2-(bromomethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-1,3-thiazole: is a heterocyclic compound containing both bromine and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with one sulfur and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-(methylthio)-1,3-thiazole: One common method involves the bromination of 2-(methylthio)-1,3-thiazole using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding 5-bromo-2-(bromomethyl)-1,3-thiazole.
Cyclization of 2-(bromomethyl)thioamide: Another method involves the cyclization of 2-(bromomethyl)thioamide in the presence of a base such as sodium hydroxide. This reaction also yields this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(bromomethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiazole derivatives with hydrogen atoms replacing the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various amine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazole derivatives with hydrogen atoms replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-Bromo-2-(bromomethyl)-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to synthesize biologically active molecules that serve as probes in biochemical assays. These probes help in studying enzyme activities and protein interactions.
Medicine:
Drug Development: Derivatives of this compound have shown potential as antimicrobial and anticancer agents. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and resins with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(bromomethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity. In chemical reactions, the compound acts as an electrophile, facilitating various substitution and addition reactions.
Comparación Con Compuestos Similares
5-Bromo-2-(chloromethyl)-1,3-thiazole: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and applications.
2-(Bromomethyl)-1,3-thiazole: Lacks the additional bromine atom at the 5-position, leading to different chemical properties and reactivity.
5-Bromo-2-(methylthio)-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group, resulting in distinct chemical behavior and applications.
Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-thiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromine substitution allows for diverse chemical transformations and the synthesis of a wide range of derivatives with varying biological and chemical properties.
Propiedades
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLJIQRUZFXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)

![1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2847520.png)
![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/new.no-structure.jpg)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2847524.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2847525.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B2847527.png)






